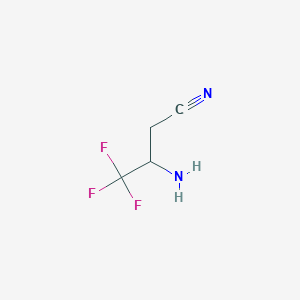

3-Amino-4,4,4-trifluorobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4,4,4-trifluorobutanenitrile is a chemical compound with the molecular formula C4H5F3N2 . It has a molecular weight of 138.09 .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanenitrile backbone with three fluorine atoms attached to the fourth carbon atom and an amino group attached to the third carbon atom .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 206.7±40.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa is predicted to be 3.92±0.50 .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

3-Amino-4,4,4-trifluorobutanenitrile is utilized in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These compounds are synthesized starting from 4,4,4-trifluoro-3-methylbutanoic acid. The process involves conversion to a chiral oxazoline, followed by oxidative rearrangement to dihydro-2H-oxazinone and hydrogenation. This method is important for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Enantioselective Synthesis

Another application is in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This process involves trifluoromethylation of bromoalkene, Sharpless asymmetric dihydroxylation, nucleophilic opening of cyclic sulfate, and selective hydrogenation (Jiang, Qin, & Qing, 2003).

Industrial Precursor for Neurological Therapeutics

This compound serves as an important synthetic intermediate in the development of therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. It is also an industrial precursor to pyrroline and pyrrolidine. Synthesis methods for this compound have been improved to increase yield and stability, highlighting its significance in pharmaceutical applications (Capon, Avery, Purdey, & Abell, 2020).

Asymmetric Synthesis Methods

There are also methods developed for asymmetric synthesis of derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in demand as bioisosteres of leucine in drug design. These methods involve recyclable chiral auxiliaries and alkylations under basic conditions, showcasing innovative approaches in the synthesis of biologically important molecules (Han et al., 2019).

Lewis Acid Activation

The compound is also used in Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. This application provides a stereoselective route to functionalized α-trifluoromethylamines, illustrating the versatility of this compound in synthetic organic chemistry (Lebouvier et al., 2002).

Safety and Hazards

3-Amino-4,4,4-trifluorobutanenitrile is classified as dangerous according to the Global Harmonized System (GHS). It has hazard statements including H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H332 (Harmful if inhaled), H318 (Causes serious eye damage), H312 (Harmful in contact with skin), H412 (Harmful to aquatic life with long lasting effects), and H315 (Causes skin irritation) .

Properties

IUPAC Name |

3-amino-4,4,4-trifluorobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2/c5-4(6,7)3(9)1-2-8/h3H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELTGROXOWDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391333-68-8 |

Source

|

| Record name | 3-amino-4,4,4-trifluorobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2374206.png)

![(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2374207.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)